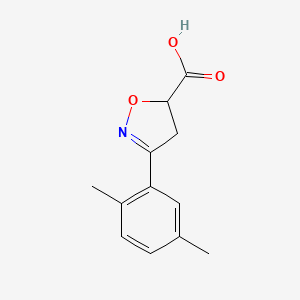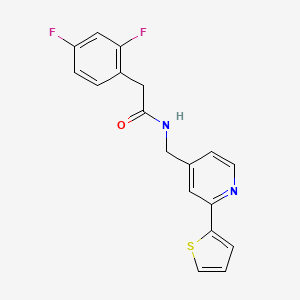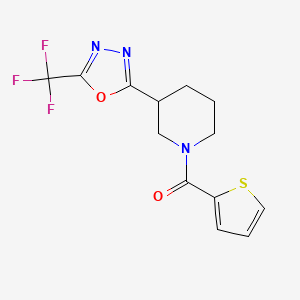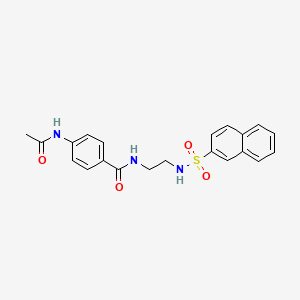
3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “3-(2,5-Dimethylphenyl)” part suggests a substitution on the oxazole ring with a 2,5-dimethylphenyl group. The “5-carboxylic acid” indicates the presence of a carboxylic acid functional group on the oxazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxazole derivatives are often synthesized through cyclodehydration reactions or condensation reactions .Molecular Structure Analysis
The molecular structure would likely consist of a five-membered oxazole ring substituted with a 2,5-dimethylphenyl group and a carboxylic acid group .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Derivatives Synthesis : The oxazole derivative 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime has been synthesized and further reacted to give 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, which was then converted into amide oxime by treatment with hydroxylamine. These steps highlight the compound's utility in creating novel oxadiazoles, which have varied applications, including in medicinal chemistry (Potkin, Petkevich, & Kurman, 2009).
Photoreleasable Protecting Groups : A study introduced the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This feature is particularly useful in synthetic organic chemistry where protecting groups play a critical role in multi-step syntheses. The efficient photodeprotection mechanism allows for clean removal of the protecting group under mild conditions (Klan, Zabadal, & Heger, 2000).
Potential Biological Applications
Triazole-based Scaffolds : The compound has been used in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for creating peptidomimetics and biologically active compounds based on the triazole scaffold. These structures are vital for the development of new drugs and biologically active molecules (Ferrini et al., 2015).
Luminescence Sensing : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and showed selective sensitivity to benzaldehyde derivatives through fluorescence. This property makes them suitable as fluorescence sensors for detecting specific chemicals, which can be applied in various analytical and environmental monitoring applications (Shi et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-8(2)9(5-7)10-6-11(12(14)15)16-13-10/h3-5,11H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGVXYQUJAHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994899.png)




![ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2994908.png)

![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)
![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2994917.png)
![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)
![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)
